molecular formula C21H16N2O6 B025124 FL118 CAS No. 104155-89-7

FL118

Katalognummer: B025124
CAS-Nummer: 104155-89-7
Molekulargewicht: 392.4 g/mol
InChI-Schlüssel: RPFYDENHBPRCTN-NRFANRHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Analyse Chemischer Reaktionen

Types of Reactions

10,11-Methylenedioxy-20S-camptothecin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions are typically derivatives of 10,11-Methylenedioxy-20S-camptothecin with enhanced antitumor activity and better solubility. For example, glycosyl-succinic acid ester derivatives have shown superior cytotoxic activity in vitro .

Wissenschaftliche Forschungsanwendungen

10,11-Methylenedioxy-20S-camptothecin has a wide range of scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

10,11-Methylenedioxy-20S-camptothecin is unique compared to other camptothecin analogues due to its superior antitumor efficacy and lower toxicity. Similar compounds include:

10,11-Methylenedioxy-20S-camptothecin stands out due to its ability to selectively inhibit multiple cancer survival proteins without affecting Topoisomerase I, making it a promising candidate for further development as an anticancer agent .

Biologische Aktivität

FL118 is a novel compound derived from camptothecin, demonstrating significant potential in cancer therapy due to its unique mechanism of action and favorable toxicity profile. This article synthesizes findings from various studies on the biological activity of this compound, focusing on its effects on cancer cell lines, mechanisms of action, and pharmacokinetics.

This compound primarily functions as an inhibitor of several anti-apoptotic proteins, including Survivin , Mcl-1 , XIAP , and cIAP2 . Unlike traditional chemotherapeutics, this compound's efficacy is largely independent of the p53 status of cancer cells, making it effective against tumors that are resistant to other treatments.

  • Survivin Inhibition : this compound selectively inhibits Survivin promoter activity and gene expression, which is crucial for cancer cell survival. Studies have shown that this compound reduces Survivin levels significantly in various cancer cell lines, correlating with increased apoptosis and reduced cell viability .
  • Additional Targets : Besides Survivin, this compound also inhibits Mcl-1 and XIAP, contributing to its pro-apoptotic effects. It has been demonstrated that the modulation of these proteins enhances the drug's ability to induce apoptosis in cancer cells .

Efficacy Against Cancer Types

This compound has shown promising results in preclinical models for various types of cancer:

  • Multiple Myeloma (MM) : In studies involving primary MM cells from patients, this compound induced significant cell lysis (≥20%) in 15 out of 27 samples. The compound was particularly effective in relapsed/refractory patients compared to newly diagnosed ones, suggesting a potential therapeutic advantage in more advanced disease .
  • Colorectal and Head-and-Neck Cancers : this compound demonstrated superior antitumor activity against xenograft models of colorectal and head-and-neck cancers compared to irinotecan and topotecan. Its ability to eliminate tumors that had developed resistance to these standard therapies highlights its potential as a second-line treatment option .
  • Chronic Myeloid Leukemia (CML) : Research indicated that this compound effectively induced cell death in CML cells expressing the BCR-ABL T315I mutant, showcasing its efficacy even against resistant forms of leukemia .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals rapid clearance from circulation with effective accumulation in tumor tissues. A study involving SCID mice showed that after intravenous administration, this compound retained a long half-life within tumors, which likely contributes to its high efficacy against established tumor models .

Table 1: Summary of Biological Activity of this compound

Cancer TypeMechanism of ActionEfficacyReference
Multiple MyelomaInhibition of Survivin, Mcl-1Induced ≥20% lysis in 15/27 patient samples
Colorectal CancerInhibition of anti-apoptotic proteinsSuperior to irinotecan/topotecan
Head-and-Neck CancerInduction of apoptosis via multiple pathwaysEffective against resistant tumors
Chronic Myeloid LeukemiaTargeting BCR-ABL T315I mutantInduced significant cell death

Eigenschaften

IUPAC Name

(5S)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFYDENHBPRCTN-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908832
Record name 7-Ethyl-7-hydroxy-2H,10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104155-89-7, 135415-73-5
Record name 10,11-Methylenedioxy-20-camptothecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104155897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10,11-Methylenedioxycamptothecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135415735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ethyl-7-hydroxy-2H,10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.